molecular formula C12H12F3N3O B15105488 N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide

Cat. No.: B15105488
M. Wt: 271.24 g/mol
InChI Key: CZPTVKKBRXDNSD-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide typically involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of a copper catalyst (Cu2O). This method yields 2-trifluoromethyl benzimidazoles in satisfactory to excellent yields . The reaction conditions include:

    Catalyst: Cu2O

    Solvent: Typically an organic solvent like ethanol or methanol

    Temperature: Moderate heating (around 80-100°C)

    Reaction Time: Several hours to ensure complete cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups

    Reduction: Formation of reduced benzimidazole derivatives

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups

Scientific Research Applications

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and bioactivity.

    Industry: Used in the development of new materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]butanamide
  • 3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide

Uniqueness

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This enhances its chemical stability and biological activity compared to other similar compounds. The specific position of the trifluoromethyl group can significantly influence the compound’s properties and interactions with biological targets.

Properties

Molecular Formula

C12H12F3N3O

Molecular Weight

271.24 g/mol

IUPAC Name

N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]butanamide

InChI

InChI=1S/C12H12F3N3O/c1-2-3-10(19)16-7-4-5-8-9(6-7)18-11(17-8)12(13,14)15/h4-6H,2-3H2,1H3,(H,16,19)(H,17,18)

InChI Key

CZPTVKKBRXDNSD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F

Origin of Product

United States

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